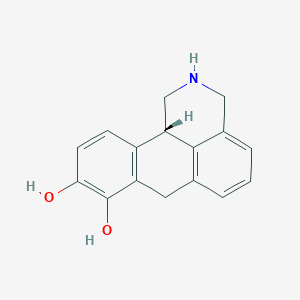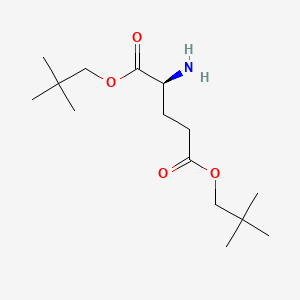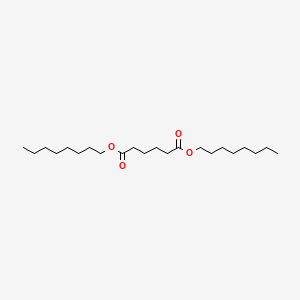![molecular formula C47H65N9O11 B1670760 3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-aminopentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]ethyl]-5-met CAS No. 155547-93-6](/img/structure/B1670760.png)
3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-aminopentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]ethyl]-5-met
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-aminopentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]ethyl]-5-met” is a complex organic molecule with multiple functional groups, including amino, oxo, hydroxy, and indole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Common synthetic routes may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis or other cyclization methods.
Amino Acid Coupling: The use of peptide coupling reagents like EDCI or DCC to form amide bonds between amino acids.
Oxazole Formation: Cyclization reactions involving amino acids and carbonyl compounds to form the oxazole ring.
Final Assembly: Sequential coupling and deprotection steps to assemble the final molecule.
Industrial Production Methods
Industrial production of such complex molecules may involve automated peptide synthesizers and large-scale chromatography for purification. The use of solid-phase synthesis techniques can also be advantageous for the efficient production of peptides and related compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the hydroxy or amino groups.
Reduction: Reduction of the oxo groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC, HATU.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as a building block for the synthesis of other complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Peptide Research: Studied for its role in peptide synthesis and structure-activity relationships.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in various diseases.
Biomarker Discovery: Used in the identification of biomarkers for disease diagnosis.
Industry
Materials Science:
Biotechnology: Used in the production of biotechnological products.
Wirkmechanismus
The mechanism of action of this compound will depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interaction with cell surface receptors to modulate signaling pathways.
Protein-Protein Interactions: Disruption or stabilization of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Peptides: Similar in structure to peptides with multiple amino acid residues.
Indole Derivatives: Compounds containing the indole moiety.
Oxazole Derivatives: Compounds containing the oxazole ring.
Uniqueness
This compound is unique due to its combination of multiple functional groups and complex structure, which may confer unique biological and chemical properties.
Eigenschaften
CAS-Nummer |
155547-93-6 |
|---|---|
Molekularformel |
C47H65N9O11 |
Molekulargewicht |
932.1 g/mol |
IUPAC-Name |
3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-aminopentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]ethyl]-5-methyl-2-oxohexanamide |
InChI |
InChI=1S/C47H65N9O11/c1-7-10-33(48)42(63)47(24-57)32(40(61)39(60)26(5)8-2)16-18-56(47)46(66)34(49)11-9-17-51-43(64)37(20-28-22-52-36-14-13-30(58)21-31(28)36)55-38(59)15-12-29-23-67-45(54-29)27(6)53-44(65)41(62)35(50)19-25(3)4/h12-16,18,21-27,32-35,37,39,52,58,60H,7-11,17,19-20,48-50H2,1-6H3,(H,51,64)(H,53,65)(H,55,59)/b15-12+/t26?,27?,32?,33-,34-,35?,37-,39?,47+/m0/s1 |
InChI-Schlüssel |
IKIDULYSIBTEOW-JOHKBFABSA-N |
SMILES |
CCCC(C(=O)C1(C(C=CN1C(=O)C(CCCNC(=O)C(CC2=CNC3=C2C=C(C=C3)O)NC(=O)C=CC4=COC(=N4)C(C)NC(=O)C(=O)C(CC(C)C)N)N)C(=O)C(C(C)CC)O)C=O)N |
Isomerische SMILES |
CCC[C@@H](C(=O)[C@]1(C(C=CN1C(=O)[C@H](CCCNC(=O)[C@H](CC2=CNC3=C2C=C(C=C3)O)NC(=O)/C=C/C4=COC(=N4)C(C)NC(=O)C(=O)C(CC(C)C)N)N)C(=O)C(C(C)CC)O)C=O)N |
Kanonische SMILES |
CCCC(C(=O)C1(C(C=CN1C(=O)C(CCCNC(=O)C(CC2=CNC3=C2C=C(C=C3)O)NC(=O)C=CC4=COC(=N4)C(C)NC(=O)C(=O)C(CC(C)C)N)N)C(=O)C(C(C)CC)O)C=O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Discobahamin A; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















